Expanded Antimicrobial Spectrum: Unique Antifungal Activity Against Candida pseudotropicalis
This compound (L3) is the only ligand in the tested 2‑methylbenzimidazole series that exhibits measurable activity against the yeast Candida pseudotropicalis at 1000 µg/mL, while 2‑methylbenzimidazole (L1) and 1‑benzyl‑2‑methylbenzimidazole (L2) are completely inactive (inhibition zone = ∅) [1]. The Zn(L3)₂Cl₂·H₂O complex further enhances this activity to 'slightly active' (+) level, a property absent for Zn(L1)₂Cl₂ and Zn(L2)₂Cl₂·0.5H₂O [1].
| Evidence Dimension | Antifungal activity against Candida pseudotropicalis (inhibition zone at 1000 µg/mL) |
|---|---|
| Target Compound Data | L3: very slightly active (+/-); Zn(L3)₂Cl₂·H₂O: slightly active (+) |
| Comparator Or Baseline | L1 (2-methylbenzimidazole): inactive (∅); Zn(L1)₂Cl₂: inactive (∅); L2 (1-benzyl-2-methylbenzimidazole): inactive (∅); Zn(L2)₂Cl₂·0.5H₂O: inactive (∅) |
| Quantified Difference | Qualitative shift from complete inactivity (∅) to measurable inhibition (+/- or +) for the L3 series only |
| Conditions | Agar disc‑diffusion assay; compound concentration 1000 µg/mL; test organism Candida pseudotropicalis; incubation 24 h at 25–27 °C [1] |
Why This Matters
Procurement of L3 enables antifungal screening that is impossible with the benzyl or unsubstituted analogs, directly expanding the addressable target spectrum for antimicrobial discovery.
- [1] Podunavac-Kuzmanović, S. O., Cvetković, D. D., & Ćetković, G. S. (2005). Antibacterial and antifungal activity of zinc(II) complexes with some 2-methylbenzimidazole derivatives. Acta Periodica Technologica, 36, 231–238. View Source
